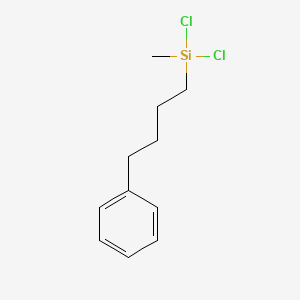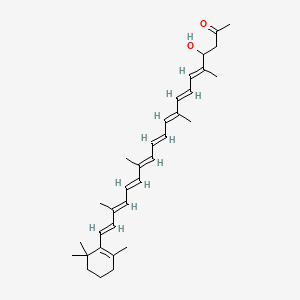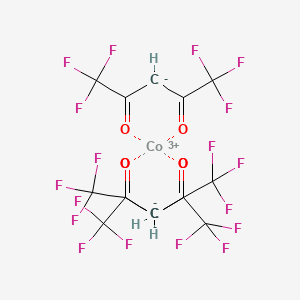
Cobalt(III) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound has a molecular formula of C15H3CoF18O6 and a molecular weight of 680.09.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(III) hexafluoroacetylacetonate can be synthesized through the reaction of cobalt(II) acetate with hexafluoroacetylacetone in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an organic solvent like ethanol or acetone under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate modifications to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Cobalt(III) hexafluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand exchange reactions are common, where the hexafluoroacetylacetonate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), reducing agents like sodium borohydride (for reduction), and various ligands for substitution reactions. These reactions typically occur in organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cobalt(IV) complexes, while reduction reactions produce cobalt(II) complexes. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Cobalt(III) hexafluoroacetylacetonate has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including the ortho-arylation of N-aryl pyrazoles with arylboronic acids.
Solvent Extraction: The compound enhances the extraction of rare earth metals by forming binuclear complexes with rare earth–β-diketone chelates.
Chromatography: It aids in the separation of geometrical isomers using high-pressure liquid chromatography.
Material Synthesis: It serves as a precursor in the growth of cobalt oxide (Co3O4) using pulsed-spray evaporation chemical vapor deposition.
Nanoparticle Synthesis: It is utilized in the synthesis of magnetic cobalt ferrite nanoparticles.
Spectroscopy and Electrochemistry: The compound’s structural, spectroscopic, and electrochemical properties are studied to understand its electronic structures and interactions.
Mechanism of Action
The mechanism of action of Cobalt(III) hexafluoroacetylacetonate involves its ability to form stable coordination complexes with various ligands. The cobalt center can undergo redox reactions, switching between different oxidation states, which is crucial for its catalytic activity. The hexafluoroacetylacetonate ligands stabilize the cobalt center and facilitate ligand exchange reactions .
Comparison with Similar Compounds
Similar Compounds
Cobalt(II) hexafluoroacetylacetonate: This compound has a similar structure but contains cobalt in the +2 oxidation state.
Copper(II) hexafluoroacetylacetonate: A similar coordination compound with copper instead of cobalt.
Nickel(II) hexafluoroacetylacetonate: Another analogous compound with nickel as the central metal.
Uniqueness
Cobalt(III) hexafluoroacetylacetonate is unique due to its high oxidation state and the stability provided by the hexafluoroacetylacetonate ligands. This stability allows it to participate in a wide range of chemical reactions and makes it an effective catalyst in various processes.
Properties
IUPAC Name |
cobalt(3+);1,1,1,5,5,5-hexafluoropentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5HF6O2.Co/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFGPNVCOVFUOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Co+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3CoF18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
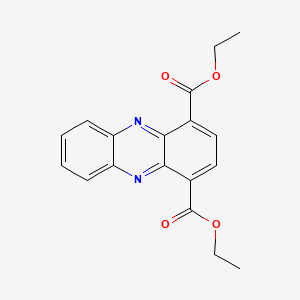



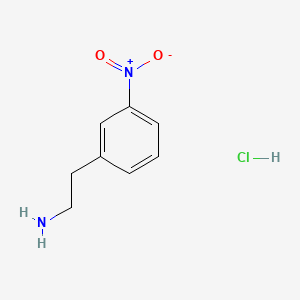
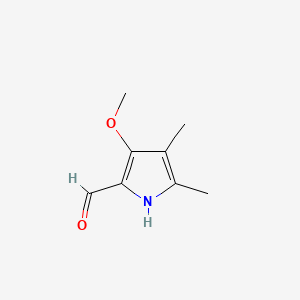

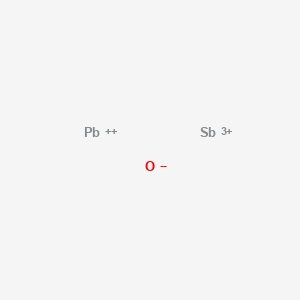
![6-Methyl-[1,3]thiazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B579616.png)
![N-[(1S,3R,6S,7R,8R,11S,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]benzamide](/img/structure/B579619.png)
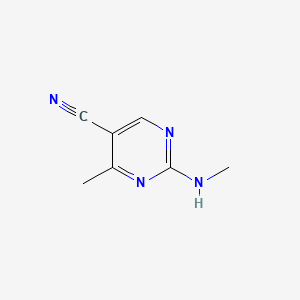
![Furo[2,3-d]pyrimidin-4-ol, 5,6-dihydro- (8CI)](/img/new.no-structure.jpg)
